

Spectroscopic Profile of 2,3-Dihydroxypropyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dihydroxypropyl acetate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,3-dihydroxypropyl acetate**, a key intermediate in various chemical syntheses and a molecule of interest in pharmaceutical and metabolomic research. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and quality control.

Molecular Structure and Spectroscopic Overview

2,3-Dihydroxypropyl acetate ($C_5H_{10}O_4$, Molar Mass: 134.13 g/mol) is a glycerol derivative characterized by a primary acetate ester and two hydroxyl groups. Its structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification.

Chemical Structure:

This guide presents a summary of its 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data in tabular format for ease of reference, followed by detailed experimental protocols and a visual representation of the general spectroscopic workflow.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,3-dihydroxypropyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **2,3-Dihydroxypropyl acetate** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.1-4.2	m	2H	-O-CH ₂ -
~3.9	m	1H	-CH(OH)-
~3.6-3.7	m	2H	-CH ₂ (OH)
2.09	s	3H	CH ₃ -C(=O)-
Broad Signal	s	2H	-OH

Table 2: ¹³C NMR Spectroscopic Data for **2,3-Dihydroxypropyl acetate** (Solvent: CDCl₃)[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
171.0	C=O (ester)
70.0	-CH(OH)-
65.0	-O-CH ₂ -
63.0	-CH ₂ (OH)
20.8	CH ₃ -C(=O)-

Infrared (IR) Spectroscopy

The IR spectrum of **2,3-dihydroxypropyl acetate** was obtained for the neat liquid.

Table 3: Key IR Absorption Bands for **2,3-Dihydroxypropyl acetate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3300-3500	Strong, Broad	O-H	Stretching
2850-3000	Medium	C-H	Stretching
1735-1750	Strong	C=O	Stretching (Ester)
1200-1300	Strong	C-O	Stretching (Ester)
1000-1100	Strong	C-O	Stretching (Alcohol)

Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI).

Table 4: Key Mass Spectrometry Fragments for **2,3-Dihydroxypropyl acetate**

m/z	Relative Intensity (%)	Proposed Fragment
103	52	[M - CH ₂ OH] ⁺
74	8	[CH(OH)CH ₂ OH] ⁺
43	100	[CH ₃ CO] ⁺

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Approximately 5-10 mg of **2,3-dihydroxypropyl acetate** is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a standard 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Reference: The residual solvent peak of CDCl_3 (δ 7.26 ppm) is used for calibration.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Reference: The solvent peak of CDCl_3 (δ 77.16 ppm) is used for calibration.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

- A single drop of **2,3-dihydroxypropyl acetate** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

- A second salt plate is carefully placed on top to create a thin liquid film.
- The plates are mounted in the spectrometer's sample holder.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- A background spectrum of the empty salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Introduction:

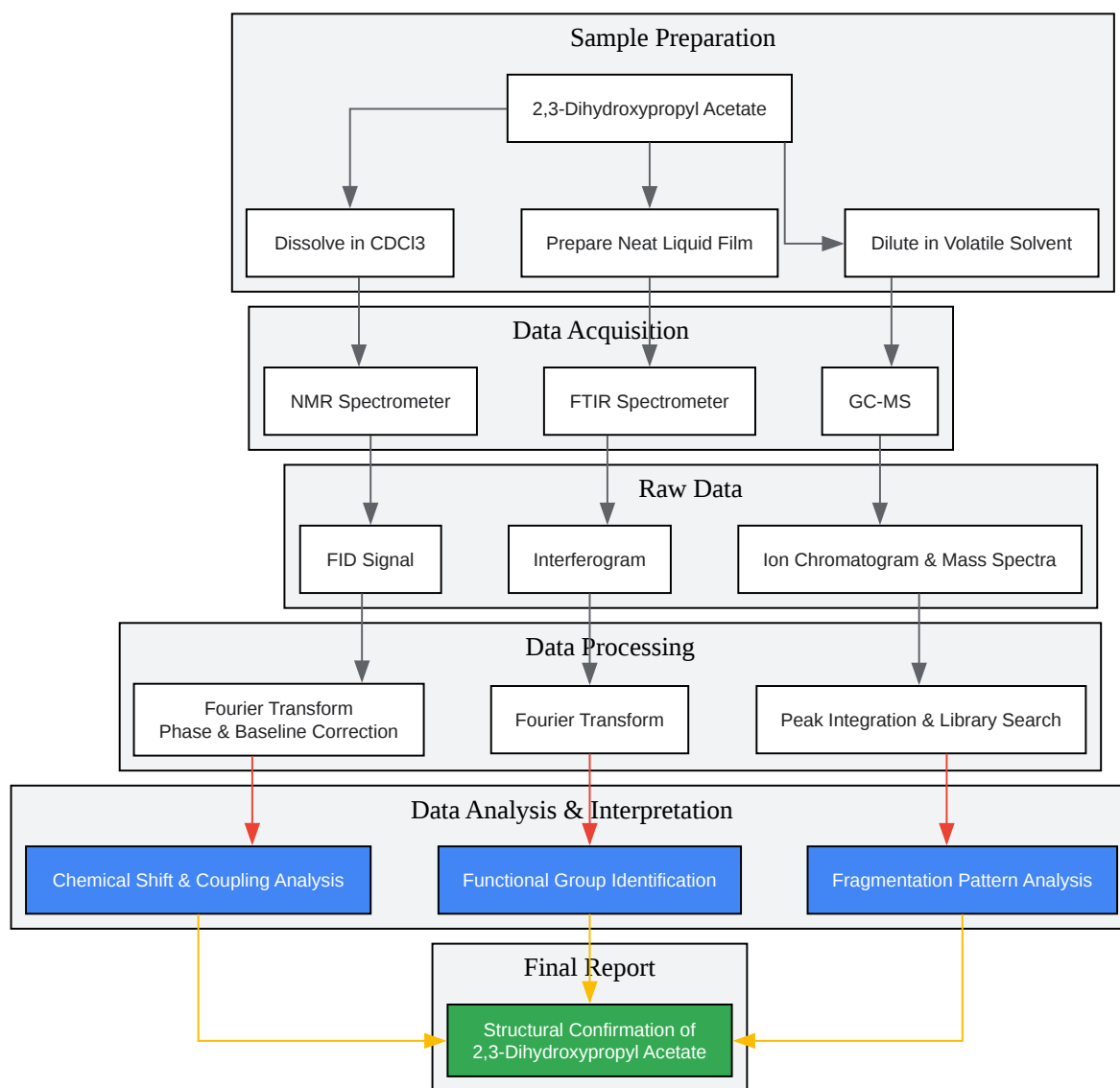
- A dilute solution of **2,3-dihydroxypropyl acetate** in a volatile organic solvent (e.g., methanol or ethyl acetate) is prepared.
- The sample is injected into the GC, where it is vaporized and separated from the solvent.
- The eluted compound enters the mass spectrometer's ion source.

Ionization and Analysis:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 30-200.
- The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **2,3-dihydroxypropyl acetate**.



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References

- 1. homework.study.com [homework.study.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dihydroxypropyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072423#spectroscopic-data-of-2-3-dihydroxypropyl-acetate-nmr-ir-mass-spec]

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